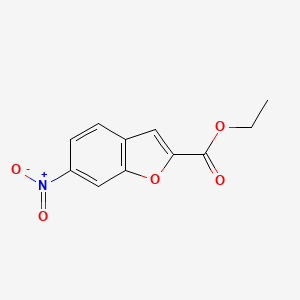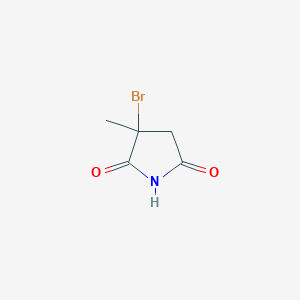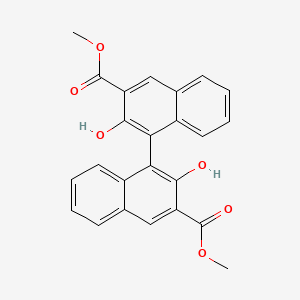
2-Chloro-4-methylquinolin-8-amine
概要
説明
2-Chloro-4-methylquinolin-8-amine is a quinoline derivative with the molecular formula C10H9ClN2. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinolin-8-amine typically involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one followed by amination. One common method includes the use of phosphoryl chloride and phosphorus pentachloride for chlorination, followed by amination using ammonia or an amine source . Another method involves the ammoniation of 2-methyl-8-bromoquinoline in the presence of a catalyst and strong alkali .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to achieve greener and more sustainable processes .
化学反応の分析
Types of Reactions: 2-Chloro-4-methylquinolin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and hydrazines.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiourea, hydrazine, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include 4-substituted quinolinones and quinolinethiones.
Oxidation: Products include quinoline N-oxides.
Reduction: Products include dihydroquinolines.
科学的研究の応用
2-Chloro-4-methylquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its anticancer properties, particularly against non-small cell lung cancer cell lines.
Biological Research: The compound is used in molecular docking studies to understand its interaction with various biological targets, including the PI3K/AKT/mTOR pathway proteins.
Industrial Chemistry:
作用機序
The mechanism of action of 2-Chloro-4-methylquinolin-8-amine involves its interaction with molecular targets such as the PI3K/AKT/mTOR pathway proteins. This interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets with high affinity makes it a promising candidate for anticancer drug development .
類似化合物との比較
- 2-Chloro-8-methylquinolin-4-amine
- 4-Chloro-8-methylquinolin-2(1H)-one
- 2-Chloro-8-methylquinoline-3-carbaldehyde
Comparison: 2-Chloro-4-methylquinolin-8-amine stands out due to its unique substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it exhibits higher potency in anticancer assays and better selectivity towards specific molecular targets .
特性
IUPAC Name |
2-chloro-4-methylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNGABMRDBDRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















